

# Application Notes and Protocols for DRP-104 in Xenograft Mouse Models

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## Compound of Interest

Compound Name: FL104

Cat. No.: B15603790

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A Note on Nomenclature: Initial inquiries regarding "**FL104**" did not yield specific information on a drug with that designation used in xenograft mouse models. However, extensive research has identified a closely related and well-documented investigational drug, DRP-104 (Sirpiglenastat), with significant preclinical data in this area. These application notes will, therefore, focus on DRP-104.

## Introduction:

DRP-104 is a novel, tumor-targeted prodrug of the broad-spectrum glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON). Glutamine is a critical nutrient for rapidly proliferating cancer cells, supporting various metabolic pathways essential for their growth and survival.[1] By inhibiting multiple glutamine-utilizing enzymes, the active form of DRP-104, DON, disrupts tumor cell metabolism, leading to anti-tumor activity.[2] Furthermore, DRP-104 has been shown to modulate the tumor microenvironment, enhancing anti-tumor immune responses.[2] Preclinical studies in various xenograft mouse models, particularly those for non-small cell lung cancer (NSCLC), have demonstrated the potent anti-tumor efficacy of DRP-104, both as a monotherapy and in combination with other agents like checkpoint inhibitors.[3][4]

These application notes provide a comprehensive overview of the use of DRP-104 in xenograft mouse models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

## Data Presentation: Efficacy of DRP-104 in Xenograft Mouse Models

The following tables summarize the quantitative data from key preclinical studies of DRP-104 in various xenograft mouse models.

Table 1: DRP-104 Monotherapy in Lung Cancer Xenograft Models

Cancer Type	Model	Mouse Strain	DRP-104 Dosage & Schedule	Route of Administration	Tumor Growth Inhibition (TGI) / Outcome	Reference
Lung Adenocarcinoma (LUAD)	KEAP1 mutant/ST K11 co-mutant KrasG12D/+p53-/- cells	C57BL/6	3 mg/kg	Subcutaneous	Significant tumor growth inhibition	[4]
Lung Adenocarcinoma (LUAD)	KEAP1 mutant KrasG12D/+p53-/- (KPK) cells	Nude	2 mg/kg, 5 days on/2 days off	Subcutaneous	Significant tumor growth inhibition	[4]
Lung Adenocarcinoma (LUAD)	Patient-Derived Xenograft (PDX) - CTG743 (KEAP1 mutant)	NSG	3 mg/kg	Subcutaneous	Significant tumor growth suppression	[3][4]
Lung Squamous Cell Carcinoma (LUSC)	Patient-Derived Xenograft (PDX) - LX640 (KEAP1 mutant)	Not Specified	Not Specified	Not Specified	Tumor growth suppression	[3][4]
Lung Squamous Cell	Patient-Derived Xenograft	Not Specified	1 mg/kg or 3 mg/kg for 9 days	Subcutaneous	Dose-dependent tumor	[5]

Carcinoma (LUSC)	(PDX) - PDX007					growth inhibition	
Lung Squamous Cell Carcinoma (LUSC)	Patient-Derived Xenograft (PDX) - PDX005	Not Specified	1 mg/kg or 3 mg/kg for 13 days	Subcutaneous		Dose-dependent tumor growth inhibition	[5]
EGFR-mutant Lung Adenocarcinoma (LUAD)	Patient-Derived Xenograft (PDX) - YLR-086 (Osimertinib-resistant)	Not Specified	1.4 mg/kg or 3 mg/kg	Subcutaneous		Significant tumor growth inhibition	[5]

Table 2: DRP-104 Combination Therapy in a Syngeneic Mouse Model

Cancer Type	Model	Mouse Strain	Treatment	Route of Administration	Outcome	Reference
Colon Cancer	MC38 Syngeneic Model	C57BL/6	DRP-104 (0.5-1.4 mg/kg) + anti-PD-1	Subcutaneous (DRP-104), Intraperitoneal (anti-PD-1)	Enhanced anti-tumor efficacy and survival compared to monotherapy	[2][6]

## Experimental Protocols

### Protocol 1: Evaluation of DRP-104 Efficacy in a Subcutaneous Lung Cancer Xenograft Model

This protocol outlines the key steps for assessing the anti-tumor activity of DRP-104 in a subcutaneous xenograft model using human lung cancer cells.

### 1. Materials and Reagents:

- Human lung cancer cell line (e.g., KEAP1 mutant cell line)
- Immunodeficient mice (e.g., Nude or NSG mice), 6-8 weeks old
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Matrigel (optional)
- DRP-104 (Sirpiglenastat)
- Vehicle control (e.g., sterile PBS or as recommended by the supplier)
- Calipers for tumor measurement
- Syringes and needles for cell implantation and drug administration

### 2. Cell Culture and Preparation:

- Culture the selected lung cancer cell line under standard conditions until a sufficient number of cells is obtained.
- On the day of implantation, harvest the cells by trypsinization and wash them with sterile PBS.
- Resuspend the cells in sterile PBS (or a mixture of PBS and Matrigel) at the desired concentration (e.g.,  $1 \times 10^6$  cells per 100  $\mu$ L). Keep the cell suspension on ice.

### 3. Tumor Cell Implantation:

- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

- Inject 100  $\mu$ L of the cell suspension subcutaneously into the flank of each mouse.
- Monitor the mice regularly for tumor growth.

#### 4. Tumor Growth Monitoring and Treatment Initiation:

- Once the tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Measure tumor dimensions using calipers at least twice a week. Calculate tumor volume using the formula:  $\text{Volume} = 0.5 \times (\text{length} \times \text{width}^2)$ .
- Record the body weight of each mouse at each measurement time point to monitor for toxicity.

#### 5. DRP-104 Administration:

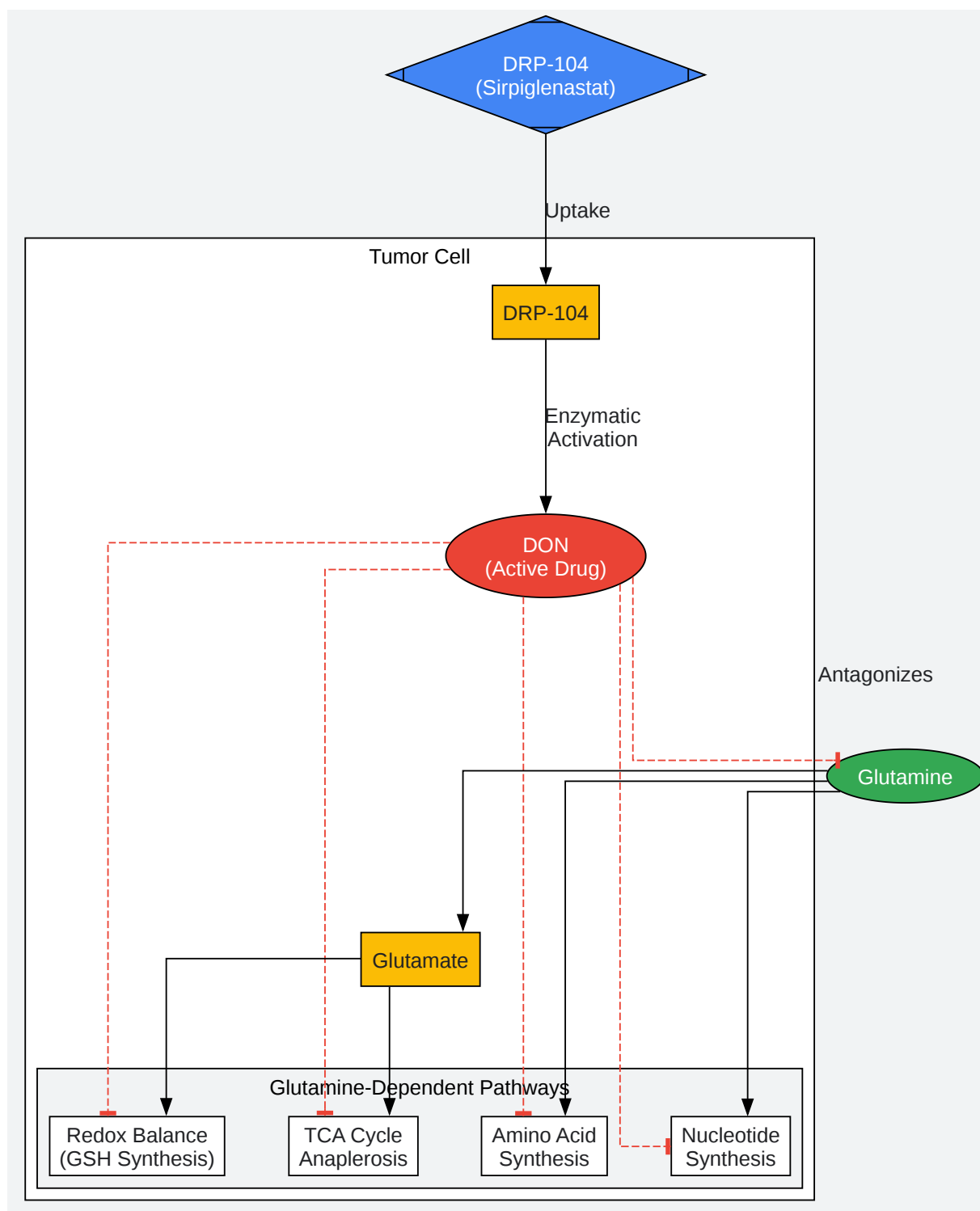
- Reconstitute DRP-104 in the appropriate vehicle to the desired stock concentration.
- Administer DRP-104 to the treatment group via the chosen route (e.g., subcutaneous injection). A common dosing schedule is daily for 5 consecutive days, followed by a 2-day break.<sup>[4][5]</sup>
- Administer an equivalent volume of the vehicle to the control group following the same schedule.

#### 6. Endpoint and Data Analysis:

- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
- At the end of the study, euthanize the mice according to IACUC guidelines.
- Excise the tumors and measure their final weight and volume.
- Analyze the data by comparing the tumor growth curves and final tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

## Visualizations

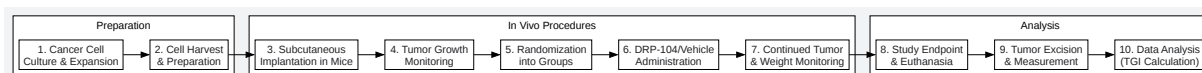
### DRP-104 Mechanism of Action



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Caption: DRP-104 is a prodrug that is activated to DON within tumor cells, where it broadly antagonizes glutamine-dependent metabolic pathways.

## Experimental Workflow for DRP-104 Xenograft Study



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Caption: A typical experimental workflow for evaluating the efficacy of DRP-104 in a subcutaneous xenograft mouse model.

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